3-(2-Thienyl)-D-alanine
Overview
Description
“3-(2-Thienyl)-D-alanine” is an alanine derivative . It has a molecular formula of C7H9NO2S, an average mass of 171.217 Da, and a monoisotopic mass of 171.035400 Da .
Synthesis Analysis
The synthesis of “3-(2-Thienyl)-D-alanine” involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another method involves condensing 2-thiophenecarboxaldehyde with 2,5-piperazinedione, reducing the condensation product, and finally hydrolyzing the reduction product .
Molecular Structure Analysis
The molecular structure of “3-(2-Thienyl)-D-alanine” consists of a thiophene ring attached to an alanine molecule . More detailed structural analysis may be found in specific studies .
Physical And Chemical Properties Analysis
“3-(2-Thienyl)-D-alanine” has a molecular formula of C7H9NO2S, an average mass of 171.217 Da, and a monoisotopic mass of 171.035400 Da .
Scientific Research Applications
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Organic Electronics & Functional Supramolecular Chemistry
- Application : 3-(2-Thienyl)-D-alanine is a thiophene-fused molecule, which has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- Methods of Application : The compound is used as a building block in the synthesis of organic semiconductors. Its properties such as higher charge mobility, extended π-conjugation, and better tuning of band gaps make it suitable for these applications .
- Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility and better tuning of band gaps .
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- Application : 3-(2-Thienyl)-D-alanine has been used in the synthesis of new pyrazole-based heterocycles, which have shown antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
- Methods of Application : The compound is used as a starting material in the synthesis of these heterocycles .
- Results or Outcomes : The synthesized compounds have shown promising results in terms of their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
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Organic and Hybrid Solar Cell Applications
- Application : The compound is used in the development of organic solar cells (OSCs). It’s a part of the new π-conjugated polymers and small-molecules that have promoted the rapid development of OSCs over the past two decades .
- Methods of Application : The compound is incorporated into photovoltaic polymers and small-molecules, which enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of OSCs .
- Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility and better tuning of band gaps .
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Synthesis of Biologically Active Compounds
- Application : 3-(2-Thienyl)-D-alanine has been found to be biologically active in various ways. It has been found to be antagonistic to phenylalanine, suppresses the development of certain microorganisms, has an anti-virus action, and is able to arrest the growth of malignant tumors .
- Methods of Application : The compound is used as a starting material in the synthesis of these biologically active compounds .
- Results or Outcomes : The synthesized compounds have shown promising results in terms of their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities .
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- Application : The compound has been used in the development of photoactive assemblies, which are structures that respond to light .
- Methods of Application : The compound is incorporated into assemblies of poly 2,2 bithiophene, poly 3-(2-thienyl) aniline, and CdS .
- Results or Outcomes : The optical conductivity and dielectric contents of the assemblies reflect the role of CdS on the optical properties of the assemblies .
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Organic Electronic Materials & Functional Supramolecular Chemistry
- Application : The compound is used in the development of organic electronic materials and functional supramolecular chemistry .
- Methods of Application : The compound is incorporated into new π-conjugated polymers and small-molecules, which has promoted the rapid development of organic solar cells (OSCs) over the past two decades .
- Results or Outcomes : The use of 3-(2-Thienyl)-D-alanine in these applications has resulted in improved performance of the devices, including higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)-D-alanine | |
CAS RN |
62561-76-6 | |
Record name | beta-2-Thienyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-2-THIENYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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